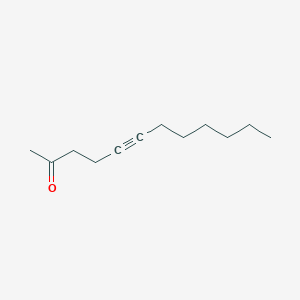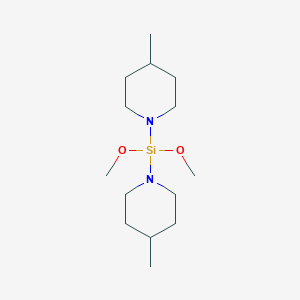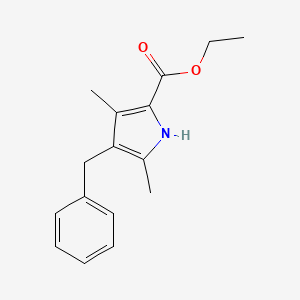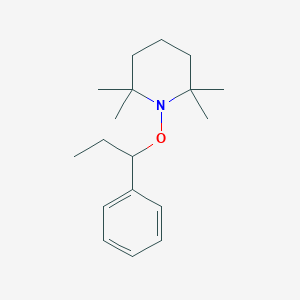![molecular formula C24H37N4O9PS B14265466 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid CAS No. 184649-36-3](/img/structure/B14265466.png)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino acids, phosphonooxy groups, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves multiple steps, typically starting with the preparation of the amino acid derivatives. The process includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Peptide bonds are formed through coupling reactions using reagents like carbodiimides.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the amino and phosphonooxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s amino acid components make it useful for studying protein interactions and enzyme functions. It can serve as a model compound for understanding peptide behavior in biological systems.
Medicine
Medically, the compound has potential applications in drug development, particularly in designing inhibitors or activators of specific enzymes. Its phosphonooxy group suggests potential use in targeting phosphorylation pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.
Wirkmechanismus
The mechanism by which (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets. Pathways involved may include phosphorylation and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure and functional diversity.
tert-Butyl carbamate: Another compound used in peptide synthesis but with different protective group chemistry.
Disilanes: Organosilicon compounds with unique electronic properties but different from the peptide-based structure of the target compound.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid lies in its combination of amino acids, phosphonooxy groups, and a pyrrolidine ring, which provides a versatile platform for various scientific applications.
Eigenschaften
CAS-Nummer |
184649-36-3 |
|---|---|
Molekularformel |
C24H37N4O9PS |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H37N4O9PS/c1-14(2)20(27-21(29)17(25)13-15-6-8-16(9-7-15)37-38(34,35)36)23(31)28-11-4-5-19(28)22(30)26-18(24(32)33)10-12-39-3/h6-9,14,17-20H,4-5,10-13,25H2,1-3H3,(H,26,30)(H,27,29)(H,32,33)(H2,34,35,36)/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
MCOQGYPLWXQRDE-MUGJNUQGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)




![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
